3,4-Pyridinedicarboximide, N-(1-naphthyl)-
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Overview
Description
3,4-Pyridinedicarboximide, N-(1-naphthyl)- is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a naphthyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedicarboximide, N-(1-naphthyl)- typically involves the reaction of 3,4-pyridinedicarboxylic acid with 1-naphthylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the imide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or xylene for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Pyridinedicarboximide, N-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3,4-Pyridinedicarboximide, N-(1-naphthyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine: This compound is structurally similar but contains an ethylenediamine group instead of the pyridine ring.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness
3,4-Pyridinedicarboximide, N-(1-naphthyl)- is unique due to its specific combination of the pyridine ring and the naphthyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
74037-46-0 |
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Molecular Formula |
C17H10N2O2 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-naphthalen-1-ylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-8-9-18-10-14(13)17(21)19(16)15-7-3-5-11-4-1-2-6-12(11)15/h1-10H |
InChI Key |
NKRFIZVCUSHRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
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